molecular formula C11H8F3N3O3 B4965659 5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one CAS No. 300695-03-8

5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one

Cat. No.: B4965659
CAS No.: 300695-03-8
M. Wt: 287.19 g/mol
InChI Key: HKXHVANNDMHCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one is a heterocyclic compound that contains a pyrazole ring substituted with a nitro group, a trifluoromethyl group, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one typically involves the reaction of 2-nitro-4-(trifluoromethyl)benzaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one is unique due to the presence of both a pyrazole ring and a trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3/c1-6-4-10(18)16(15-6)8-3-2-7(11(12,13)14)5-9(8)17(19)20/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXHVANNDMHCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382662
Record name 5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300695-03-8
Record name 5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.